![molecular formula C7H8O3 B12966076 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 6914-67-6](/img/structure/B12966076.png)
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
説明
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a functionalized organic compound known for its unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a cyclopropane ring fused with an oxirane ring, making it a versatile intermediate in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be achieved through the condensation of 2-chloropropanoic acid with ethyl methacrylate. The reaction is typically carried out using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The resulting intermediate is then treated with acetyl chloride to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
作用機序
The mechanism of action of 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to act as a versatile scaffold for the development of bioactive molecules. It can inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound’s derivatives can interact with cellular pathways involved in disease processes, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
1,2-Cyclopropanedicarboxylic anhydride: Shares a similar cyclopropane ring structure but lacks the oxirane ring.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Contains a larger bicyclic structure with an additional carbon atom.
7-Oxabicyclo[4.1.0]heptan-2-one: Features a different ring fusion pattern and functional groups.
Uniqueness
1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific combination of a cyclopropane ring fused with an oxirane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-6-3-7(6,2)5(9)10-4(6)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKYPDUFGPXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(C(=O)OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304888 | |
| Record name | 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-67-6 | |
| Record name | NSC167992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


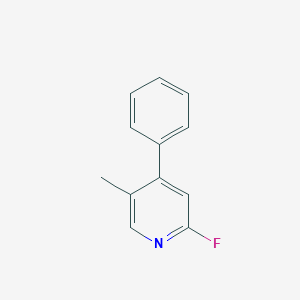
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
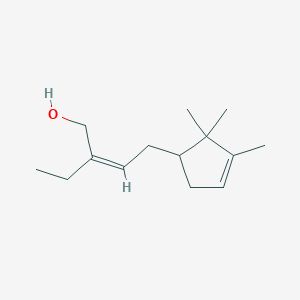
![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)

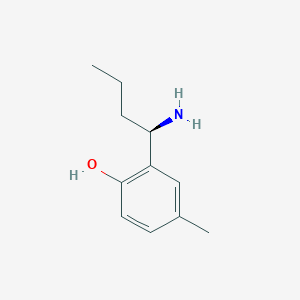

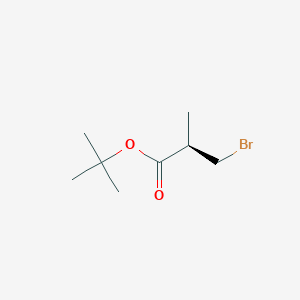
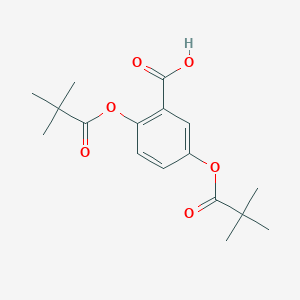
![rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B12966047.png)
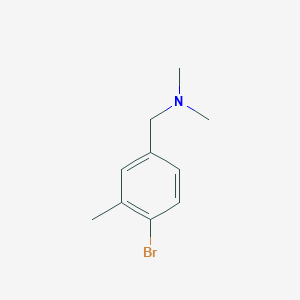
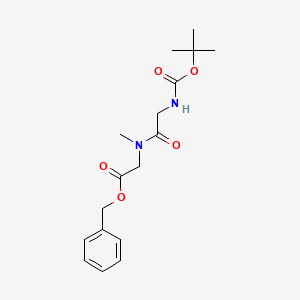
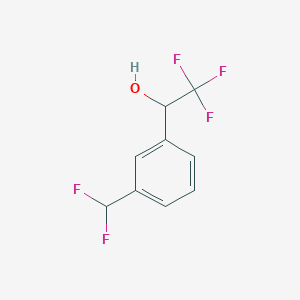
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
